molecular formula C16H19N3O3S B2925180 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1170632-89-9

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Cat. No.: B2925180
CAS No.: 1170632-89-9
M. Wt: 333.41
InChI Key: UQSNHHUOSVBDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It is part of a series of compounds that have been discovered and characterized for this purpose .


Synthesis Analysis

The synthesis of this compound involved the identification of a new ether-based scaffold, which was paired with a novel sulfone-based head group . This resulted in the creation of a potent and selective GIRK1/2 activator . The compounds were evaluated in tier 1 DMPK assays, and some were found to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, containing a total of 19 atoms; 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .

Scientific Research Applications

Synthesis and Anticonvulsant Activity

Compounds with structures similar to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide have been synthesized and evaluated for their anticonvulsant activity. For instance, omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives demonstrated anticonvulsant properties against seizures induced by maximal electroshock, highlighting the therapeutic potential of such compounds in epilepsy treatment (Aktürk et al., 2002).

Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, demonstrating the chemical versatility and potential therapeutic applications of compounds based on the pyrazole-acetamide framework (Chkirate et al., 2019).

Blockers for T-type Calcium Channels

Derivatives structurally related to this compound have been identified as potent, selective blockers of T-type calcium channels. These compounds, through optimization for solubility and brain penetration, have been proposed as clinical candidates for the treatment of generalized epilepsies, indicating the potential of such structures in neurological disorders (Bezençon et al., 2017).

Antimicrobial and Antitumor Activity

Compounds with pyrazole-imidazole-triazole hybrids, similar in complexity to this compound, have been synthesized and shown to possess antimicrobial and antitumor activities. These findings suggest the utility of such compounds in developing new antimicrobial agents and cancer therapeutics (Punia et al., 2021).

Future Directions

The compound and its related series have shown promise as GIRK1/2 activators . Future research may focus on further optimizing these compounds, improving their metabolic stability, and exploring their potential therapeutic applications .

Properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-12-9-15(17-16(20)10-13-5-3-2-4-6-13)19(18-12)14-7-8-23(21,22)11-14/h2-6,9,14H,7-8,10-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSNHHUOSVBDNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CC2=CC=CC=C2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.